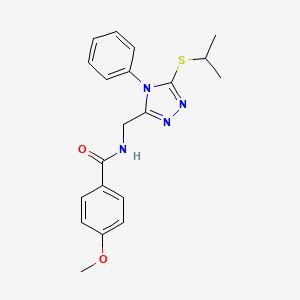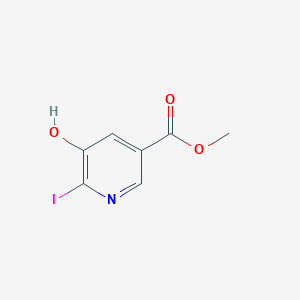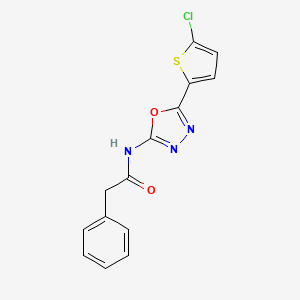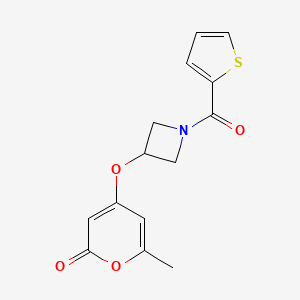
6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action has been thoroughly investigated. In
Scientific Research Applications
Anticancer Activity
The compound 6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one belongs to a class of chemicals involved in green one-pot synthesis methods that produce novel compounds with significant anticancer properties. For instance, a study highlighted the synthesis of novel compounds bearing the chromone ring and thiophene-2-carbonyl moiety that exhibited excellent anticancer activity against breast, liver, and colon cancer cell lines, indicating the potential of similar structures for anticancer drug development (Ali et al., 2021).
Antitumor and Antimicrobial Applications
Compounds with a thiophene-2-carbonyl component have been synthesized and evaluated for their antitumor and antimicrobial properties. A notable study synthesized thiophene-based azo dyes incorporating pyrazolone moiety, which exhibited good antitumor activity and moderate activity against certain cancer types (Gouda et al., 2016). This indicates the potential of this compound in similar applications due to its structural features.
Antibacterial and Antifungal Effects
Another area of application for compounds containing the thiophene-2-carbonyl group is in the development of antimicrobial agents. Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, for example, have shown promising antibacterial activities against various bacterial strains, suggesting that similar compounds, like the one , could be effective in combating microbial infections (Chopde et al., 2012).
Herbicidal Activity
Compounds featuring thiophene-2-carbonyl and related structures have also been explored for their potential herbicidal activity. A study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties, demonstrating that these compounds have potential as herbicides against common agricultural pests (Liu et al., 2007).
Antioxidant Properties
Furthermore, the synthesis and biological evaluation of thiophene-2-carbonyl derivatives have indicated their potential as antioxidants. For example, novel 1H-3-indolyl derivatives were found to exhibit significant antioxidant activity, suggesting that similar compounds could be developed as antioxidants for therapeutic use (Aziz et al., 2021).
Properties
IUPAC Name |
6-methyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-5-10(6-13(16)18-9)19-11-7-15(8-11)14(17)12-3-2-4-20-12/h2-6,11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTIQCCWJJXIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide](/img/structure/B2391335.png)
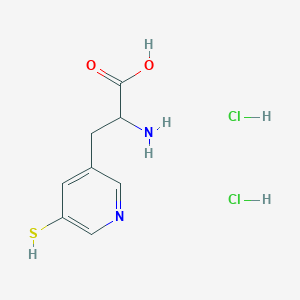
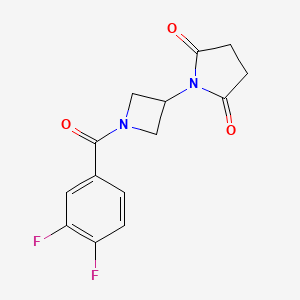
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2391341.png)
![N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2391342.png)
![4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2391345.png)
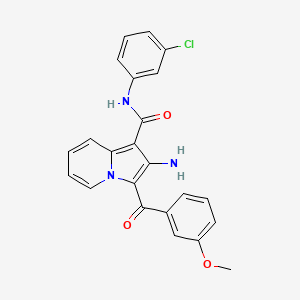
![2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione](/img/structure/B2391348.png)

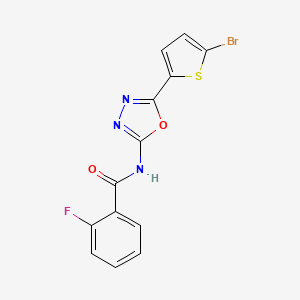
![(5-Bromofuran-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2391353.png)
